molecular formula C8H6BrNS B056121 7-(Bromomethyl)thieno[2,3-c]pyridine CAS No. 120009-91-8

7-(Bromomethyl)thieno[2,3-c]pyridine

Cat. No. B056121
M. Wt: 228.11 g/mol
InChI Key: OJOCNDWCRGYQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Bromomethyl)thieno[2,3-c]pyridine is a chemical compound that has recently gained significant attention in the scientific community. This compound is a heterocyclic aromatic compound that contains both a thieno and pyridine ring. It has been found to have potential uses in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 7-(Bromomethyl)thieno[2,3-c]pyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-(Bromomethyl)thieno[2,3-c]pyridine are still being studied. However, studies have shown that it has the potential to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-(Bromomethyl)thieno[2,3-c]pyridine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been found to have low toxicity in animal studies, making it a safer alternative to other compounds. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for research on 7-(Bromomethyl)thieno[2,3-c]pyridine. One area of focus is the development of new therapeutic agents for the treatment of cancer and inflammatory disorders. Additionally, there is potential for the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 7-(Bromomethyl)thieno[2,3-c]pyridine can be achieved through a few different methods. One method involves the reaction of 2-thiophenecarboxaldehyde and 2-bromo-3-picoline in the presence of a base. Another method involves the reaction of 2-thiophenecarboxylic acid and 2-bromo-3-picoline in the presence of a coupling reagent. Both methods have been successful in producing 7-(Bromomethyl)thieno[2,3-c]pyridine with high yields.

Scientific Research Applications

The potential scientific research applications of 7-(Bromomethyl)thieno[2,3-c]pyridine are vast. One of the most promising areas of research is in medicinal chemistry. Studies have shown that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

120009-91-8

Product Name

7-(Bromomethyl)thieno[2,3-c]pyridine

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

7-(bromomethyl)thieno[2,3-c]pyridine

InChI

InChI=1S/C8H6BrNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2

InChI Key

OJOCNDWCRGYQNG-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1C=CS2)CBr

Canonical SMILES

C1=CN=C(C2=C1C=CS2)CBr

synonyms

Thieno[2,3-c]pyridine, 7-(bromomethyl)- (9CI)

Origin of Product

United States

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